2,2',3,4,4',5',6-Heptabromodiphenyl ether

Photodegradation kinetics Environmental photolysis PBDE fate modeling

2,2',3,4,4',5',6-Heptabromodiphenyl ether (CAS 207122-16-5), designated BDE-183 or PBDE-183, is a heptabrominated congener within the polybrominated diphenyl ether (PBDE) class of brominated flame retardants. This compound, molecular formula C₁₂H₃Br₇O and molecular weight 722.5 g/mol, possesses a calculated octanol-water partition coefficient (log Kow, XLogP3-AA) of 8.3, indicative of strong hydrophobicity.

Molecular Formula C12H3Br7O
Molecular Weight 722.5 g/mol
CAS No. 207122-16-5
Cat. No. B107978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,4',5',6-Heptabromodiphenyl ether
CAS207122-16-5
Synonyms1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene;  2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether;  PBDE 183; 
Molecular FormulaC12H3Br7O
Molecular Weight722.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
InChIInChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
InChIKeyILPSCQCLBHQUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,4,4',5',6-Heptabromodiphenyl Ether (BDE-183) Procurement-Grade Overview: A Heptabrominated PBDE Congener for Analytical and Environmental Research


2,2',3,4,4',5',6-Heptabromodiphenyl ether (CAS 207122-16-5), designated BDE-183 or PBDE-183, is a heptabrominated congener within the polybrominated diphenyl ether (PBDE) class of brominated flame retardants [1]. This compound, molecular formula C₁₂H₃Br₇O and molecular weight 722.5 g/mol, possesses a calculated octanol-water partition coefficient (log Kow, XLogP3-AA) of 8.3, indicative of strong hydrophobicity [1]. BDE-183 is recognized internationally as a marker congener for commercial octabromodiphenyl ether (octa-BDE) mixtures and is listed among the eight primary PBDE congeners of regulatory interest in environmental monitoring programs under ISO 22032:2006 [2][3]. Unlike lower-brominated analogs that dominate biotic matrices, BDE-183 exhibits a unique combination of relatively rapid photolytic lability and anomalous bioaccumulation behavior, making congener-specific procurement essential for accurate analytical, toxicological, and environmental fate investigations.

Why Generic PBDE Congener Substitution Fails for 2,2',3,4,4',5',6-Heptabromodiphenyl Ether (BDE-183) in Research and Monitoring


Substituting BDE-183 with another heptabrominated congener (e.g., BDE-181 or BDE-190) or a different bromination-level PBDE is scientifically invalid because congener-specific bromine substitution patterns dictate photolytic half-life, dermal bioavailability, plant bioconcentration factor, and in vitro hormetic behavior independently of total bromine count [1]. BDE-183 uniquely fails to induce hormetic biphasic dose-responses in human cell lines, whereas all other dietary-relevant PBDE congeners tested (BDE-28, 47, 99, 100, 153, 154, and 209) exhibit hormesis [2]. Furthermore, BDE-183 and BDE-175 co-elute on common HRGC columns, necessitating authenticated single-congener standards to prevent misidentification in environmental samples [3]. Procurement of a generic PBDE mixture or an unverified congener therefore introduces systematic error into quantitative analyses, regulatory compliance assessments, and toxicological mechanistic studies.

Quantitative Differentiation Evidence for 2,2',3,4,4',5',6-Heptabromodiphenyl Ether (BDE-183) Against Closest PBDE Congener Comparators


UV Photodegradation Half-Life: BDE-183 Degrades 24.8× Faster Than BDE-100 in Hexane Under Simulated Sunlight

Under identical UV irradiation conditions in hexane (mercury lamp with Pyrex filter, simulated sunlight region), BDE-183 exhibited the shortest photodegradation half-life (0.26 h) among six PBDE congeners tested, representing a 24.8-fold faster degradation rate than the most photostable congener, BDE-100 (half-life 6.46 h) [1]. All reactions followed pseudo-first-order kinetics, and the photochemical reaction rates decreased with decreasing bromine substitution, though BDE-183's substitution pattern additionally influenced its exceptional lability [1]. This ranking (BDE-183 < BDE-153 < BDE-28 < BDE-47 < BDE-99 < BDE-100) cannot be predicted from bromine number alone and is congener-specific.

Photodegradation kinetics Environmental photolysis PBDE fate modeling

Plant Bioconcentration Factor Anomaly: BDE-183 BCF (0.51) Breaks the Inverse log Kow–BCF Trend Observed for Other PBDE Congeners in Lettuce

In lettuce crops grown under greenhouse conditions in compost-amended soil, a systematic decrease in bioconcentration factor (BCF) from 0.24 to 0.02 was observed with increasing octanol-water partition coefficient (log Kow) for most PBDE congeners; however, BDE-183 (BCF = 0.51) and BDE-209 (BCF = 0.41–0.74) deviated markedly from this inverse correlation [1]. This anomalous behavior means that despite BDE-183's higher hydrophobicity (log Kow 8.3), its plant tissue accumulation exceeds that of less-brominated congeners such as BDE-28, 47, 99, and 100, which is not predicted by equilibrium partitioning theory [1]. No metabolic debromination, hydroxylation, or methylation of target PBDEs was detected in the soil-plant system, ruling out biotransformation as an explanatory factor [1].

Plant uptake Bioconcentration factor Food chain transfer Compost-amended soil

Human Dermal Absorption Barrier: BDE-183 and BDE-209 Fail to Reach Steady-State Flux Within 24 h, Unlike Mono- to Hexa-Brominated Congeners

In an in vitro human skin equivalent model (EPISKIN), BDE-183 exhibited extremely low dermal absorption, failing to achieve steady-state flux within the 24 h exposure period—a behavior shared only with the fully brominated BDE-209 among eight tested PBDE congeners [1]. In contrast, lower-brominated congeners achieved steady state with measurable permeation coefficients: BDE-1 reached ~30% percutaneous penetration of the applied 500 ng/cm² dose, and BDE-153 showed a permeation coefficient (Papp) of 4.0 × 10⁻⁴ cm/h with a lag time of 1.26 h [1]. The apparent permeation coefficient (Papp) increased systematically with decreasing bromine substitution (ranging from 1.1 × 10⁻² cm/h for BDE-1 to below quantification limits for BDE-183 and BDE-209), correlating significantly (P < 0.05) with water solubility and log Kow [1].

Dermal absorption Human skin equivalent Steady-state flux Percutaneous penetration

Unique Absence of Hormetic Cytotoxicity: BDE-183 Is the Only PBDE Congener Among Eight Tested That Does Not Induce a Biphasic Dose-Response in Human Liver and Colon Cell Lines

In a comprehensive in vitro cytotoxicity assessment using human liver (HepG2) and colon (DLD-1) cell lines across a dietary-relevant concentration range (1 pM to 10 nM), all eight tested PBDE congeners induced hormetic (biphasic) dose-response effects in at least one of three endpoints (MTS, ATP content, DNA content) except BDE-183, which was the sole congener to exhibit no hormetic response in any assay or cell line [1]. The other seven congeners—BDE-28, 47, 99, 100, 153, 154, and 209—consistently demonstrated low-dose stimulation and high-dose inhibition patterns [1]. ATP intracellular content was identified as the most sensitive endpoint, with tissue-dependent alterations observed for all congeners except BDE-183 [1]. Provisional ToxPi rankings integrating cytotoxicity, in silico absorption, and dietary exposure data placed BDE-153 and BDE-28 as top toxicological hazards, whereas BDE-183 ranked distinctly lower due to its non-hormetic profile [1].

Hormesis Cytotoxicity In vitro toxicology HepG2 DLD-1

Regulatory Marker Specificity: BDE-183 Is Codified as an Indicator Congener for Commercial Octa-BDE Mixtures Under the Stockholm Convention and EU Monitoring Frameworks

BDE-183 has been formally designated, alongside BDE-153, BDE-154, and BDE-175, as a marker congener for identifying and enforcing restrictions on commercial octabromodiphenyl ether (octa-BDE) mixtures under the Stockholm Convention on Persistent Organic Pollutants [1]. In European background soils, BDE-183 was detected at concentrations ranging from <9 to 7,000 ng kg⁻¹ (median ~50 ng kg⁻¹), and in certain regional samples (northern England) it constituted a major component of ∑ALLPBDE, directly reflecting octa-BDE source contributions [2]. The co-elution of BDE-183 with BDE-175 on common high-resolution gas chromatography (HRGC) columns necessitates the use of authenticated single-congener analytical standards (such as certified BDE-183 solutions at 50 μg/mL in isooctane) to avoid false-positive source attribution in environmental forensic investigations [1].

Regulatory marker Octa-BDE commercial mixture Stockholm Convention Environmental forensics

Trophic Transfer Dichotomy: BDE-183 Undergoes Significant Trophic Magnification (p < 0.01) in Marine Food Webs, Whereas BDE-209 Experiences Significant Trophic Dilution (p < 0.0001)

In a marine food web study spanning 18 species (plankton, invertebrates, and fish) from the Bohai Sea, China, BDE-183 demonstrated significant trophic magnification (p < 0.01) with a positive trophic magnification factor (TMF), in contrast to BDE-209, which exhibited significant trophic dilution (p < 0.0001) [1]. Among 13 PBDE congeners assessed, 11 congeners (including BDE-17, 28, 47, 49, 66, 85, 99, 100, 153, 154, and 183) showed significant trophic magnification, while only BDE-138 (p = 0.06, not significant) and BDE-209 (p < 0.0001, trophic dilution) deviated from this biomagnification pattern [1]. The BDE-183/BDE-154 concentration ratio decreased linearly with increasing trophic level in invertebrates and fish (p < 0.01), providing a diagnostic congener ratio for food web structure analysis [2].

Trophic magnification factor Marine food web Biomagnification Ecological risk assessment

High-Impact Application Scenarios for 2,2',3,4,4',5',6-Heptabromodiphenyl Ether (BDE-183) Based on Quantitative Differentiation Evidence


Certified Analytical Reference Standard for Octa-BDE Source Apportionment in Stockholm Convention Compliance Monitoring

Environmental regulatory laboratories conducting source apportionment of PBDE contamination under the Stockholm Convention require BDE-183 as a certified single-congener analytical reference standard (typically 50 μg/mL in isooctane or nonane) for definitive identification of octa-BDE commercial mixture contributions. Because BDE-183 co-elutes with BDE-175 on standard HRGC columns, only an authenticated pure standard enables correct chromatographic resolution and prevents false-positive attribution of octa-BDE sources. This application is directly supported by the codification of BDE-183 as an octa-BDE marker congener by UNEP/Stockholm Convention enforcement guidance [1], and by its detection as a major PBDE component in European background soils at concentrations up to 7,000 ng kg⁻¹ [2].

Photodegradation Fate Studies Requiring a Rapidly Photolyzing Hepta-BDE Congener as a Positive-Control Tracer

Researchers investigating the environmental photolytic fate of brominated flame retardants can employ BDE-183 as a hepta-brominated positive-control tracer due to its uniquely short UV photodegradation half-life of 0.26 h in hexane—24.8-fold faster than BDE-100 and 2.7-fold faster than the next most labile congener BDE-153 [1]. This rapid kinetics profile allows BDE-183 to serve as an internal benchmark for method validation in photolysis experiments, where its distinctive debromination product pattern (consecutive reductive debromination preferentially on the more substituted ring) provides a predictable and verifiable degradation fingerprint [1].

In Vitro Toxicological Screening Reference Compound with Non-Hormetic Baseline for Mixture Study Design

Toxicological laboratories designing in vitro mixture studies of PBDE congeners should procure BDE-183 as a unique negative-control-like reference compound, because it is the only congener among the eight major dietary-relevant PBDEs (BDE-28, 47, 99, 100, 153, 154, 183, and 209) that does not induce hormetic biphasic dose-responses in human HepG2 and DLD-1 cell lines at dietary-relevant concentrations (1 pM – 10 nM) [1]. Its inclusion as a single-compound control enables researchers to distinguish true mixture additivity or synergism from hormetic artifacts that would otherwise confound interpretation when using BDE-47, BDE-99, or BDE-153 as mixture components [1].

Human Dermal Exposure Risk Assessment for Hepta- to Deca-BDEs in Textile and Indoor Dust Matrices

Risk assessors evaluating human dermal exposure to PBDEs from treated textiles, furniture foam, or indoor dust must incorporate congener-specific dermal absorption data, where BDE-183 occupies a distinct threshold position: it fails to reach steady-state flux within 24 h in the EPISKIN human skin equivalent model, a behavior shared only with BDE-209 among eight tested congeners [1]. This extremely low dermal bioavailability (< 275-fold lower flux than BDE-1) cannot be extrapolated from the permeation coefficients of lower-brominated congeners (e.g., BDE-153, Papp = 4.0 × 10⁻⁴ cm/h), mandating the use of BDE-183-specific dermal absorption factors in multi-congener exposure models [1].

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